5-Methyl-5-(thiophen-3-yl)piperidin-2-one
Description
5-Methyl-5-(thiophen-3-yl)piperidin-2-one is a bicyclic lactam featuring a piperidin-2-one core substituted with a methyl group and a thiophen-3-yl moiety at the 5-position. Piperidinones are versatile scaffolds in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design. While direct experimental data on this compound is scarce in the provided evidence, its structural analogs (e.g., piperidinones with aryl or heteroaryl substituents) suggest applications in pharmaceuticals and material science .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
5-methyl-5-thiophen-3-ylpiperidin-2-one |
InChI |
InChI=1S/C10H13NOS/c1-10(8-3-5-13-6-8)4-2-9(12)11-7-10/h3,5-6H,2,4,7H2,1H3,(H,11,12) |
InChI Key |
YHJBEKITYXTMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)NC1)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(thiophen-3-yl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-thiophenecarboxaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired piperidinone . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(thiophen-3-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-Methyl-5-(thiophen-3-yl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-Methyl-5-(thiophen-3-yl)piperidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares 5-Methyl-5-(thiophen-3-yl)piperidin-2-one with structurally related piperidinone and pyrrolidinone derivatives:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility :
- The thiophen-3-yl group in the target compound introduces sulfur-mediated electron-richness, which may enhance interactions with enzymes or receptors via lone-pair electrons. This contrasts with the phenyl group in ’s compound, which relies on pure aromatic π-π interactions .
- Hydroxy/hydroxymethyl substituents () increase hydrophilicity but may reduce blood-brain barrier permeability compared to the more lipophilic thiophene derivative .
Biological Activity: 5-Hydroxy-1-Methylpiperidin-2-One () demonstrated cytotoxicity in preliminary studies, suggesting piperidinones with polar substituents may target cellular pathways distinct from those influenced by hydrophobic analogs . The pyridinyl-pyrrolidinone derivative () is a nicotine metabolite, highlighting the role of heteroaryl substituents in modulating bioactivity and metabolic stability .
Material Science Applications: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one () is noted for its versatility in material science, likely due to its balanced polarity and rigid structure. The thiophene analog’s sulfur atom could similarly facilitate coordination in metal-organic frameworks .
Biological Activity
5-Methyl-5-(thiophen-3-yl)piperidin-2-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including its effects on cancer cells, enzymatic inhibition, and other pharmacological properties.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group and a thiophene moiety. The structural attributes suggest potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives, including 5-Methyl-5-(thiophen-3-yl)piperidin-2-one. Notably:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of less than 25 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, indicating potent anti-proliferative activity .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HepG2 | < 25 | High |
| MCF-7 | < 25 | High |
Enzymatic Inhibition
The compound is also reported to affect various enzymes:
- Tyrosinase Inhibition : It has been suggested that piperidine derivatives can act as inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders .
Neuroprotective Effects
In silico studies indicate that 5-Methyl-5-(thiophen-3-yl)piperidin-2-one may possess neuroprotective properties. The compound has been associated with potential anti-Parkinsonian effects, possibly through the modulation of neurotransmitter uptake and membrane stabilization .
The biological activities of 5-Methyl-5-(thiophen-3-yl)piperidin-2-one can be attributed to several mechanisms:
- Membrane Stabilization : The compound has shown capabilities in stabilizing cellular membranes, which may contribute to its neuroprotective effects.
- Enzyme Interaction : Its ability to inhibit key enzymes like tyrosinase suggests a mechanism involving competitive inhibition or chelation of metal ions essential for enzyme activity .
- Induction of Apoptosis : Studies indicate that compounds within the piperidine class can induce apoptosis in cancer cells, making them viable candidates for cancer therapy .
Case Studies and Research Findings
Research has demonstrated varying degrees of biological activity among different derivatives of piperidine. For example:
- A study evaluated several piperidine derivatives and found that those containing thiophene groups exhibited enhanced anticancer activities compared to their non-thiophene counterparts .
Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 5-methyl-5-(thiophen-3-yl)piperidin-2-one, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves cyclization of thiophene-containing precursors with methyl-substituted amines or ketones. Key steps include:
- Cyclocondensation: Use of thiophen-3-carbaldehyde derivatives with methylamine under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) to form the piperidin-2-one core.
- Yield Optimization: Adjusting solvent polarity (e.g., switching from ethanol to DMF) and temperature (80–100°C) to enhance reaction efficiency.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Reference analogous protocols for thiophene-piperidinone hybrids in and .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry of the thiophene and methyl groups.
- X-ray Diffraction: Single-crystal analysis using SHELXL ( ) for absolute configuration determination. For example, a related dihydropyridine-thiophene structure was resolved via SHELX (space group P2₁/c) with R-factor < 0.05 .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺).
Advanced: How does the thiophene moiety influence the compound’s biological activity, and what structure-activity relationship (SAR) studies support this?
Methodological Answer:
- Role of Thiophene: The sulfur atom and π-conjugated system enhance binding to hydrophobic pockets in enzymes (e.g., kinases or caspases). Compare analogs with phenyl or furan substituents ( ).
- SAR Studies: Replace thiophene with other heterocycles and assay cytotoxicity (e.g., HL-60 cell lines). shows thiophene-containing pyrazolines induce apoptosis via caspase-3 activation, suggesting similar mechanisms .
Advanced: What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. For example, used DFT to analyze charge distribution in a thiophene-dihydropyridine hybrid .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like TNIK (implicated in fibrosis). Validate with MD simulations ( used similar methods for binding studies) .
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed cell passage number, serum-free media).
- Data Triangulation: Combine in vitro cytotoxicity (MTT assays), apoptosis markers (Annexin V/PI staining), and transcriptomics. emphasizes iterative analysis in qualitative research .
- Batch Variation: Test multiple synthetic batches to rule out impurities ( notes variability in R&D-grade compounds) .
Basic: What safety protocols are recommended given limited toxicity data for this compound?
Methodological Answer:
- Handling: Use fume hoods, nitrile gloves, and PPE (). Avoid inhalation/contact; rinse exposed skin with water for 15+ minutes.
- Storage: Seal containers under nitrogen in a desiccator ().
- Toxicity Screening: Conduct preliminary Ames tests or zebrafish embryo assays to assess genotoxicity (no data in ) .
Advanced: What are the degradation pathways of this compound under physiological or accelerated storage conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS for byproducts (e.g., oxidation of the piperidinone ring).
- Stability Studies: Use Arrhenius plots to predict shelf life. recommends inert atmospheres to prevent hydrolysis .
Advanced: How can researchers design assays to evaluate the compound’s pharmacokinetics and metabolism?
Methodological Answer:
- In Vitro ADME: Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor metabolites via LC-MS/MS.
- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to measure free fraction.
- In Vivo Studies: Administer orally/intravenously in rodent models; collect plasma at timed intervals for bioavailability calculations (reference ’s in vivo protocols for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
